molecular formula C15H19N3S B5776194 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone

3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone

Cat. No. B5776194
M. Wt: 273.4 g/mol
InChI Key: LQEMSERGCVPALA-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone (MBTH-CHH) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBTH-CHH is a complex organic compound that is synthesized using a specific method.

Mechanism of Action

The mechanism of action of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is not fully understood, but it is believed to act as a free radical scavenger. The compound has been found to inhibit the formation of reactive oxygen species, which are responsible for oxidative stress and damage to cells. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has also been found to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, leading to improved cellular function. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using a specific method. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is also readily available and relatively inexpensive compared to other compounds with similar properties. However, the use of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone in lab experiments has some limitations. The compound is toxic in high concentrations and requires careful handling. Additionally, the mechanism of action of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone. One potential direction is the development of new materials using the compound. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been shown to exhibit excellent antioxidant and antimicrobial properties, making it an ideal candidate for use in the development of new materials, such as polymers and coatings. Another potential direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been shown to exhibit antitumor activity and may have potential applications in the treatment of other diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Conclusion:
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is a complex organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its potential applications in the food and pharmaceutical industries. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been found to exhibit excellent antioxidant and antimicrobial properties, making it an ideal candidate for use in the development of new materials. The compound has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone involves a series of chemical reactions that require specific reagents and conditions. The process starts with the reaction of 3-methyl-2-benzothiazolinone hydrazone with cycloheptanone in the presence of acetic acid. The resulting product is then treated with sulfuric acid, which leads to the formation of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone. The synthesis process of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is complex and requires skilled personnel to carry out the reactions.

Scientific Research Applications

3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit excellent antioxidant and antimicrobial properties, making it an ideal candidate for use in the food industry. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has also been used in the pharmaceutical industry for its potential applications in the treatment of cancer and other diseases. Additionally, the compound has been studied for its potential use in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

(Z)-N-(cycloheptylideneamino)-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-18-13-10-6-7-11-14(13)19-15(18)17-16-12-8-4-2-3-5-9-12/h6-7,10-11H,2-5,8-9H2,1H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEMSERGCVPALA-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.